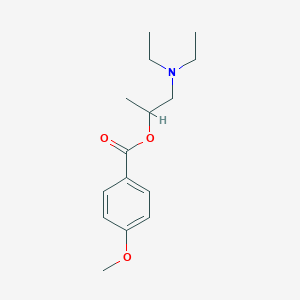
1-(Diethylamino)propan-2-yl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diethylamino)propan-2-yl 4-methoxybenzoate, also known as procaine, is a local anesthetic drug that is widely used in medical and dental procedures. Procaine was first synthesized in 1905 by the German chemist Alfred Einhorn, and it quickly gained popularity due to its low toxicity and effectiveness as a local anesthetic. Despite the availability of newer anesthetic drugs, procaine continues to be used in many medical and dental procedures due to its unique properties.
Mechanism of Action
Procaine works by blocking the transmission of nerve impulses, resulting in a loss of sensation in the area where it is applied. It does this by binding to and inhibiting the function of voltage-gated sodium channels in the nerve cells. This prevents the nerve cells from depolarizing and transmitting signals, leading to a loss of sensation.
Biochemical and Physiological Effects
Procaine has a number of biochemical and physiological effects on the body. It is rapidly metabolized in the liver and excreted in the urine, with a half-life of approximately 1 hour. Procaine can cause a number of side effects, including allergic reactions, dizziness, nausea, and vomiting. It can also cause cardiovascular effects, such as hypotension and bradycardia.
Advantages and Limitations for Lab Experiments
Procaine has a number of advantages and limitations for use in laboratory experiments. Its low toxicity and effectiveness as a local anesthetic make it a useful tool for studying the effects of nerve impulses and pain sensation. However, its short half-life and potential for side effects may limit its usefulness in certain experiments.
Future Directions
There are a number of future directions for research on 1-(Diethylamino)propan-2-yl 4-methoxybenzoate. One area of interest is its potential use in treating chronic pain and neuropathic pain. Another area of interest is its effects on the central nervous system and its potential use in treating neurological disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of 1-(Diethylamino)propan-2-yl 4-methoxybenzoate and its potential for use in laboratory experiments.
Synthesis Methods
Procaine is synthesized by the esterification of 4-aminobenzoic acid with diethylaminoethanol in the presence of hydrochloric acid. The resulting compound is then reacted with methoxybenzoyl chloride to form 1-(Diethylamino)propan-2-yl 4-methoxybenzoate. The synthesis of 1-(Diethylamino)propan-2-yl 4-methoxybenzoate is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
Procaine has been extensively studied for its use as a local anesthetic in medical and dental procedures. It has also been investigated for its potential use in treating various medical conditions, such as chronic pain and neuropathic pain. In addition, 1-(Diethylamino)propan-2-yl 4-methoxybenzoate has been studied for its effects on the central nervous system and its potential use in treating neurological disorders.
properties
Molecular Formula |
C15H23NO3 |
|---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
1-(diethylamino)propan-2-yl 4-methoxybenzoate |
InChI |
InChI=1S/C15H23NO3/c1-5-16(6-2)11-12(3)19-15(17)13-7-9-14(18-4)10-8-13/h7-10,12H,5-6,11H2,1-4H3 |
InChI Key |
WOEWSFRZYMVVQV-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(C)OC(=O)C1=CC=C(C=C1)OC |
Canonical SMILES |
CCN(CC)CC(C)OC(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Benzyl-6-(3,4-dimethoxyphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294787.png)
![3-Benzyl-6-(2-chlorophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294788.png)
![3-(2-Chlorophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294792.png)
![3-(2-Chlorophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294793.png)
![3-(2-Chlorophenyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294798.png)
![3-(2-Chlorophenyl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294800.png)
![6-(2-Fluorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294808.png)

![6-[(2-Chlorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294813.png)
![6-(2,5-Dichlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294814.png)
![6-[2-(4-Methoxyphenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294817.png)
![6-(4-Ethoxyphenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294818.png)
![3-Benzyl-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294819.png)
![3-Benzyl-6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294820.png)